4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid
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Overview
Description
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both hydrazine and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The hydrazine and benzoic acid moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydrazine derivatives.
Scientific Research Applications
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine moiety can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the benzoic acid moiety can interact with various biological receptors, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic acid: A simpler compound with similar hydrazine and benzoic acid moieties.
Phenylhydrazine: Another hydrazine derivative with different substituents.
4-Fluorophenylhydrazine: A fluorinated analog with distinct chemical properties
Uniqueness
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid is unique due to its combination of hydrazine and benzoic acid moieties, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-14(11-4-2-1-3-5-11)10-15(21)16(22)19-18-13-8-6-12(7-9-13)17(23)24/h1-10,18,20H,(H,19,22)(H,23,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGOLQJXZWRMJZ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC2=CC=C(C=C2)C(=O)O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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